molecular formula C15H14N2O5 B11111948 4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol

4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol

Cat. No.: B11111948
M. Wt: 302.28 g/mol
InChI Key: YUKUOMJGMZGDIO-UHFFFAOYSA-N
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Description

4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL is an organic compound characterized by its unique molecular structure, which includes methoxy, imino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxy-2-nitrophenol under specific conditions. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature to yield the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce quinones.

Scientific Research Applications

4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

4-methoxy-2-[(3-methoxyphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C15H14N2O5/c1-21-12-5-3-4-11(7-12)16-9-10-6-13(22-2)8-14(15(10)18)17(19)20/h3-9,18H,1-2H3

InChI Key

YUKUOMJGMZGDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)OC)[N+](=O)[O-])O

Origin of Product

United States

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